((2,5-Dimethylphenyl)sulfonyl)leucine
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Overview
Description
((2,5-Dimethylphenyl)sulfonyl)leucine is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol It is a derivative of leucine, an essential amino acid, and features a sulfonyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethylphenyl)sulfonyl)leucine typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethylphenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Dimethylphenyl)sulfonyl)leucine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonylated amino acids on protein function and enzyme activity. It may serve as a model compound for investigating the role of sulfonyl groups in biological systems .
Medicine
Its structure can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, such as surfactants or polymers, where the sulfonyl group imparts desirable properties like increased solubility or stability .
Mechanism of Action
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the leucine moiety can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- ((2,4-Dimethylphenyl)sulfonyl)leucine
- ((3,5-Dimethylphenyl)sulfonyl)leucine
- ((2,5-Dimethylphenyl)sulfonyl)alanine
Uniqueness
((2,5-Dimethylphenyl)sulfonyl)leucine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different steric and electronic properties, leading to distinct biological and chemical behaviors .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLYILQBCOVJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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